7-Fluoro-8-hydroxyquinoline-4-carboxylic acid 7-Fluoro-8-hydroxyquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970448
InChI: InChI=1S/C10H6FNO3/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13/h1-4,13H,(H,14,15)
SMILES:
Molecular Formula: C10H6FNO3
Molecular Weight: 207.16 g/mol

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15970448

Molecular Formula: C10H6FNO3

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid -

Specification

Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
IUPAC Name 7-fluoro-8-hydroxyquinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H6FNO3/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13/h1-4,13H,(H,14,15)
Standard InChI Key ZMPCFOYRLHJAMR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=NC=CC(=C21)C(=O)O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid is systematically named as 7-fluoro-8-hydroxyquinoline-4-carboxylic acid under IUPAC conventions . Its molecular formula, C₁₀H₆FNO₃, reflects the presence of a fluorine atom and hydroxyl group on the quinoline backbone. Key identifiers include:

PropertyValueSource
Molecular Weight207.16 g/mol
SMILESC1=CC(=C(C2=NC=CC(=C21)C(=O)O)O)F
InChIKeyZMPCFOYRLHJAMR-UHFFFAOYSA-N
PubChem CID97036836

The compound’s planar structure allows for π-π stacking interactions, while the carboxylic acid group at position 4 enhances solubility in polar solvents .

Spectroscopic and Computational Data

  • ¹H NMR: Aromatic protons appear between δ 7.5–9.0 ppm, with the carboxylic acid proton resonating near δ 12–13 ppm .

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid group typically resonates near δ 170 ppm .

Density functional theory (DFT) calculations predict a dipole moment of ~4.5 D, influenced by the electron-withdrawing fluorine and hydroxyl groups .

Synthesis and Manufacturing

Modern Methodologies

A patent by CN112500341B outlines a scalable synthesis of 7-hydroxyquinoline-4-carboxylic acid, which can be adapted for fluorinated analogs. Key steps include:

  • Condensation: 6-Bromoisatin reacts with pyruvic acid in 15% NaOH at 100°C to form 7-bromoquinoline-2,4-carboxylic acid .

  • Decarboxylation: Heating in nitrobenzene at 210°C removes the carboxyl group at position 2, yielding 7-bromoquinoline-4-carboxylic acid .

  • Fluorination and Hydrolysis: Bromine substitution with fluorine (via Halex reaction) followed by ester hydrolysis produces the target compound .

This route achieves a total yield of 55–79% and avoids toxic catalysts, making it industrially viable .

Biological and Pharmacological Properties

Antimicrobial Activity

Fluorinated quinolines exhibit enhanced antimicrobial potency due to fluorine’s electronegativity, which improves membrane penetration. In a study by Metwally et al., 7-fluoroquinoline-4-carboxylic acid derivatives showed minimum inhibitory concentrations (MICs) of 2–4 µg/mL against Staphylococcus aureus, outperforming non-fluorinated analogs . Activity against Gram-negative pathogens like Escherichia coli was moderate (MIC = 8–16 µg/mL) .

Applications and Future Directions

Pharmaceutical Development

7-Fluoro-8-hydroxyquinoline-4-carboxylic acid serves as a scaffold for:

  • Antibacterial agents: Hybridization with β-lactam or aminoglycoside motifs enhances spectrum .

  • Anticancer drugs: Derivatives inhibit topoisomerase II, with IC₅₀ values of 1–5 µM in H460 lung cancer cells .

Industrial Scale-Up Challenges

Despite advances, large-scale production faces hurdles:

  • Purification: Separation of regioisomers requires high-performance liquid chromatography (HPLC), increasing costs .

  • Fluorination Efficiency: Direct fluorination methods suffer from low selectivity (<60%), necessitating improved catalysts .

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